molecular formula C13H18N4OS B2356989 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol CAS No. 186956-55-8

4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2356989
CAS No.: 186956-55-8
M. Wt: 278.37
InChI Key: KUGFDVVUIRTIRX-UHFFFAOYSA-N
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Description

4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, an amino group, and a thiol group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable halomethylating agent to introduce the phenoxymethyl group. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism by which 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its interaction with biological molecules. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The triazole ring can also participate in π-π stacking interactions, further influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-methyl-1,2,4-triazole-3-thiol: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.

    5-methyl-2-(propan-2-yl)phenoxymethyl-1,2,4-triazole: Lacks the amino and thiol groups, affecting its reactivity and applications.

Uniqueness

The presence of both the phenoxymethyl group and the amino-thiol functionality in 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8(2)10-5-4-9(3)6-11(10)18-7-12-15-16-13(19)17(12)14/h4-6,8H,7,14H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFDVVUIRTIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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